N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide

Description

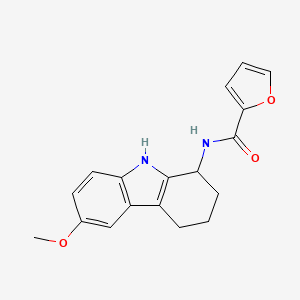

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide is a synthetic small molecule featuring a tetrahydrocarbazole core substituted with a methoxy group at the 6-position and a furan-2-carboxamide moiety at the 1-position. The carbazole scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors. The methoxy group enhances solubility and modulates electronic properties, while the furan-2-carboxamide substituent introduces a heterocyclic element capable of hydrogen bonding and π-π stacking interactions.

Properties

Molecular Formula |

C18H18N2O3 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide |

InChI |

InChI=1S/C18H18N2O3/c1-22-11-7-8-14-13(10-11)12-4-2-5-15(17(12)19-14)20-18(21)16-6-3-9-23-16/h3,6-10,15,19H,2,4-5H2,1H3,(H,20,21) |

InChI Key |

KKUJJBZIBASEAW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Modified Fischer Indole Cyclization

The Fischer indole reaction remains the most widely employed method. Cyclohexanone derivatives react with substituted phenylhydrazines under acidic conditions. For example, 4-methoxyphenylhydrazine hydrochloride and cyclohexanone undergo cyclization in refluxing acetic acid, yielding 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Modifications include:

Green Synthesis via Ionic Liquids

A solvent-free, eco-friendly approach utilizes 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as both solvent and catalyst. Phenylhydrazine hydrochlorides and ketones condense at 80°C, followed by thermal cyclization. Key advantages include:

- Yield : 70–85% without column chromatography.

- Reusability : The ionic liquid is recoverable for three cycles without significant activity loss.

Amidation with Furan-2-Carboxylic Acid

Coupling the carbazole amine with furan-2-carboxylic acid requires activation of the carboxylic acid group. Two strategies prevail:

Carbodiimide-Mediated Coupling

Furan-2-carboxylic acid reacts with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) or tetrahydrofuran (THF). For instance:

- Conditions : 0°C to room temperature, 12–24 hours.

- Base : Triethylamine or 4-dimethylaminopyridine (DMAP) neutralizes HCl byproducts.

- Yield : 65–75% after silica gel chromatography.

Mixed Anhydride Method

Furan-2-carboxylic acid forms a mixed anhydride with chloroformate esters (e.g., isobutyl chloroformate) in THF. Subsequent reaction with the carbazole amine proceeds at −10°C to 0°C, yielding the target compound in 70–80% purity.

Alternative One-Pot Strategies

Recent advances consolidate multiple steps into single reactors:

Tandem Cyclization-Amidation

A novel protocol combines Fischer indole synthesis and amidation using POCl₃ as a dual-purpose catalyst. The carbazole intermediate reacts directly with furan-2-carbonyl chloride, bypassing isolation steps. Key parameters:

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction times from hours to minutes. A representative procedure involves:

- Reactants : 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, furan-2-carbonyl chloride.

- Solvent : Dimethylacetamide (DMAc).

- Yield : 72% in 15 minutes.

Optimization and Scale-Up

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMAc) enhance reaction rates but complicate purification. Non-polar solvents (toluene, xylene) favor higher purity but lower yields.

Catalytic Systems

Purification Techniques

- Chromatography : Silica gel with petroleum ether/ethyl acetate (99:1) effectively isolates the final product.

- Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with >99% purity.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Mass Spectrometry

- m/z : 352.15 [M+H]⁺, consistent with molecular formula C₁₉H₁₇N₂O₃.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects at the 6-Position

Amide Group Variations

- Furan-2-carboxamide (Target Compound) : The furan ring’s oxygen atom can act as a hydrogen bond acceptor, favoring interactions with polar residues in target proteins. Its smaller size compared to pyridine or benzamide derivatives may improve pharmacokinetic properties.

- Benzamide Derivatives (Y043-4943/Y043-4945) : Bulkier substituents like tetrazole or phthalazine may limit blood-brain barrier penetration but improve specificity for peripheral targets .

Molecular Weight and Drug-Likeness

- The target compound (MW = 286.33) falls within the ideal range for oral bioavailability (MW < 500), whereas Y043-4943 (MW = 416.48) and Y043-4945 (MW = 444.53) exceed this threshold, likely requiring optimization for drug development .

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives. Its structure features a tetrahydrocarbazole moiety linked to a furan carboxamide, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest due to its various biological activities, particularly as an antagonist for the CRTH2 receptor, which plays a significant role in mediating inflammatory responses.

- Molecular Formula : C24H23N3O3

- Molecular Weight : 401.5 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from carbazole and furan derivatives. Key steps include:

- Formation of the Carbazole Core : Achieved through cyclization reactions.

- Methoxylation : Introduction of the methoxy group at the 6-position.

- Amidation : Formation of the carboxamide moiety through reaction with furan derivatives.

CRTH2 Receptor Antagonism

This compound has been identified as a CRTH2 receptor antagonist , which positions it as a potential therapeutic agent for treating inflammatory diseases such as asthma and allergic responses. The CRTH2 receptor is known to mediate various allergic and inflammatory processes, making antagonists of this receptor valuable in developing new treatments.

Antitumor Activity

Research has indicated that compounds related to carbazole derivatives exhibit significant antitumor properties. For instance:

- In studies involving various cancer cell lines (e.g., A549 lung carcinoma), compounds similar to this compound demonstrated notable cytotoxic effects with low IC50 values (e.g., IC50 = 5.9 µg/mL for certain derivatives) .

- Specific structural modifications in the carbazole framework enhance anticancer activity by increasing basicity and electron donation capabilities .

Neuroprotective Effects

Some studies have explored the neuroprotective effects of carbazole derivatives against neuronal cell injury induced by excitotoxic agents like glutamate. Compounds with bulky substituents at the N-position showed significant protective activity at low concentrations .

Summary of Biological Activities

Case Study 1: Antitumor Potential

A study conducted on A549 cell lines demonstrated that N-substituted carbazoles exhibited significant cytotoxicity. The presence of electron-donating groups enhanced their anticancer properties. The findings indicated that structural modifications could lead to improved selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Inflammatory Response Modulation

Research focusing on the CRTH2 receptor revealed that antagonists like this compound could effectively reduce inflammation in preclinical models. These findings suggest a promising avenue for developing new anti-inflammatory therapies targeting this receptor .

Q & A

Q. Example Reaction Conditions

| Reagent | Solvent | Time | Yield |

|---|---|---|---|

| KOH (5% ethanolic) | Ethanol | 6 h | 90% |

| Furan-2-carbaldehyde | Methanol (recryst) | – | – |

How can the crystal structure of this compound be determined and validated?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, leveraging its robust algorithms for small-molecule structures . For visualization, ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement . Validation tools like PLATON or CIF-check ensure geometric accuracy (e.g., bond lengths, angles) and flag outliers (e.g., unusual torsion angles) . Hydrogen-bonding networks (e.g., N–H···O interactions) are analyzed using graph set notation (e.g., R₂²(10) motifs) to describe supramolecular packing .

What analytical techniques are suitable for characterizing furan-2-carboxamide derivatives?

Basic Research Question

- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretches (~3200–3400 cm⁻¹) .

- NMR : ¹H NMR detects methoxy protons (δ ~3.8 ppm) and furan aromatic signals (δ ~6.5–7.5 ppm). ¹³C NMR confirms carboxamide carbonyls (δ ~165–170 ppm) .

- Mass Spectrometry : ESI-HRMS validates molecular ions (e.g., m/z 325.1212 for C₁₈H₁₇N₂O₃⁺) .

What role does hydrogen bonding play in the molecular packing of this compound?

Advanced Research Question

Intermolecular N–H···O hydrogen bonds (e.g., between the carbazole NH and furan carbonyl) stabilize crystal lattices, forming R₂²(10) ring motifs . These interactions are critical for predicting solubility and melting behavior. Use Mercury or CrystalExplorer to map interaction geometries and quantify energetics (e.g., Hirshfeld surface analysis) .

How can computational methods aid in studying the biological activity of this compound?

Advanced Research Question

- Molecular Docking : Screen against targets like BTK or VEGFR-2 using AutoDock Vina or Glide . Focus on binding poses of the carbazole-furan scaffold in hydrophobic pockets .

- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. chloro) on IC₅₀ values using CoMFA or Schrödinger’s QikProp .

- ADMET Prediction : Tools like SwissADME assess logP (~2.5–3.5) and bioavailability risks (e.g., CYP inhibition) .

What are the strategies to enhance the potency and selectivity of carbazole-based inhibitors?

Advanced Research Question

- Atropisomer Control : Lock rotational conformers (e.g., via steric hindrance) to improve binding affinity and reduce off-target effects .

- Substituent Optimization : Introduce electron-withdrawing groups (e.g., Cl, F) at C6 to enhance π-stacking with kinase active sites .

- In Vivo Profiling : Evaluate pharmacokinetics (e.g., t₁/₂, AUC) in rodent models to balance efficacy and toxicity .

What are the common challenges in the crystallization of such compounds and how to address them?

Basic Research Question

- Solvent Selection : Polar solvents (e.g., ethyl acetate, methanol) promote slow evaporation and single-crystal growth .

- Polymorphism : Screen using DSC/TGA to identify stable polymorphs.

- Validation : Cross-check with Powder XRD to confirm phase purity .

How to analyze and resolve data contradictions in pharmacological studies?

Advanced Research Question

- Assay Cross-Validation : Compare enzymatic (e.g., BTK IC₅₀) vs. cellular (e.g., B-cell proliferation) assays to rule out false positives .

- Statistical Rigor : Apply Grubbs’ test to exclude outliers in dose-response curves.

- Meta-Analysis : Pool data from multiple studies (e.g., n ≥ 3) to identify trends masked by experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.